molecular formula C8H6ClN3 B15322218 2-chloro-3-(1H-imidazol-4-yl)pyridine

2-chloro-3-(1H-imidazol-4-yl)pyridine

Cat. No.: B15322218
M. Wt: 179.60 g/mol
InChI Key: VKJHAVHJSJEZOD-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1H-imidazol-4-yl group at position 3.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-3-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-8-6(2-1-3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12)

InChI Key

VKJHAVHJSJEZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for 2-chloro-3-(1H-imidazol-4-yl)pyridine often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(1H-imidazol-4-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the imidazole and pyridine rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-chloro-3-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

The 2017 Catalog of Pyridine Compounds highlights several pyridine derivatives with structural similarities to 2-chloro-3-(1H-imidazol-4-yl)pyridine. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine Cl (2), dimethoxymethyl (3), ethynyl-TMS (4) C₁₃H₁₈ClNO₂Si 283.83 Silyl-protected alkyne enhances stability; used in cross-coupling reactions.
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine Cl (2), dimethoxymethyl (3), TBS-protected hydroxymethyl (4) C₁₅H₂₆ClNO₃Si 331.91 Bulky silyl groups improve lipophilicity for drug delivery applications.
2-Chloro-4-(1H-imidazol-1-yl)pyridine Cl (2), imidazole (4) C₈H₆ClN₃ 179.61 Positional isomer; imidazole at position 4 alters electronic properties.

Key Observations :

  • Substituent Position: The placement of the imidazole group (position 3 vs. 4) significantly impacts electronic effects.
  • Functional Groups : Dimethoxymethyl and silyl groups (e.g., in HB276 and HB267 analogs ) enhance solubility and stability but reduce reactivity compared to the imidazole-substituted compound.

Halogenated Heterocycles with Bioactive Potential

The Catalog of Pyridine Compounds and Pesticide Chemicals Glossary reveal agrochemical analogs:

Compound Name Structure Use Case Key Difference from Target Compound
2-Chloro-6-(trichloromethyl)pyridine Cl (2), CCl₃ (6) Nitrapyrin (soil nitrification inhibitor) Lacks imidazole; trichloromethyl group enhances pesticidal activity.
2-Chloro-4-(1,1-dimethylethyl)phenyl methyl methylphosphoramidate Cl (2), phosphoramidate Crufomate (insecticide) Phosphoramidate group introduces cholinesterase inhibition.

Comparison Insights :

  • Bioactivity: The imidazole group in 2-chloro-3-(1H-imidazol-4-yl)pyridine may confer hydrogen-bonding interactions absent in non-heterocyclic analogs like nitrapyrin. This could make it more suitable for targeting enzymes or receptors in medicinal chemistry.

Physicochemical and Commercial Differences

Data from the 2017 Catalog of Pyridine Compounds highlights commercial and synthetic aspects:

Compound (Catalog #) Price per Gram ($) Molecular Weight Notable Features
HB279-1 (imidazole analog not listed) 400 415.04 Pyrrolidine-silyl hybrid; high cost for niche applications.
HB267-1 (ethynyl-TMS derivative) 400 283.83 Ethynyl group enables click chemistry applications.
HB276-1 (TBS-protected derivative) 400 331.91 Designed for prodrug strategies due to hydrolyzable silyl groups.

Commercial Perspective :

  • The absence of 2-chloro-3-(1H-imidazol-4-yl)pyridine in commercial catalogs suggests it may be a novel or less-explored compound.
  • Price parity among analogs (~$400/g) indicates high-value intermediates, likely for research-scale applications.

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